3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrazole ring and carboxylic acid group can be reduced under specific conditions to form corresponding alcohols or amines.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 3-(Cyclopropylmethyl)-1H-pyrazole
Uniqueness
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the cyclopropylmethyl and carboxylic acid groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7(9(12)13)8(10-11)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
UKQAPQKLTKBCAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC2CC2)C(=O)O |
Origin of Product |
United States |
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